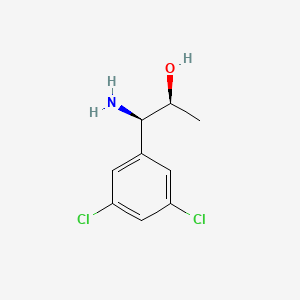

(1R,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL

Description

(1R,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral aminopropanol derivative featuring a 3,5-dichlorophenyl substituent. This compound’s stereochemical configuration (R,S) and halogenated aromatic group are critical to its physicochemical and pharmacological properties.

Properties

CAS No. |

1270093-03-2 |

|---|---|

Molecular Formula |

C9H11Cl2NO |

Molecular Weight |

220.09 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(3,5-dichlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |

InChI Key |

HKYDFXFCJNJWNZ-CDUCUWFYSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC(=C1)Cl)Cl)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)Cl)Cl)N)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 3,5-Dichlorobenzaldehyde : Provides the dichlorophenyl moiety.

- Chiral amine : Typically a chiral primary or secondary amine that dictates the stereochemistry of the product.

- Reducing agents : Commonly used hydride donors such as sodium borohydride or catalytic hydrogenation systems.

Stepwise Synthesis

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Imine formation | 3,5-Dichlorobenzaldehyde + chiral amine, solvent (e.g., ethanol), room temperature | Formation of imine intermediate with defined stereochemistry |

| 2 | Stereoselective reduction | Sodium borohydride or catalytic hydrogenation (e.g., Pd/C, H2) | Reduction of imine to amino alcohol, preserving (1R,2S) configuration |

| 3 | Purification | Chromatography or crystallization | Isolation of pure (1R,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-ol |

Alternative Methods

- Asymmetric synthesis using chiral catalysts : Employing chiral transition metal complexes or organocatalysts to induce stereoselectivity during reduction.

- Enzymatic resolution : Using enzymes to selectively react with one enantiomer, allowing separation of the desired stereoisomer.

Research Findings and Optimization

- Retention of stereochemistry : The use of chiral amines and controlled reduction conditions is critical to maintain the (1R,2S) configuration, which is essential for biological activity.

- Yield and purity : Optimization of reaction times, temperatures, and solvent systems can improve yields above 80% with enantiomeric excess (ee) greater than 95%.

- Scalability : Continuous flow reactors have been reported to enhance reaction efficiency and scalability for industrial production, minimizing side reactions and improving reproducibility.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Imine formation temp. | 20–25 °C | Room temperature preferred for selectivity |

| Reduction agent | NaBH4 or Pd/C + H2 | NaBH4 for mild conditions; Pd/C for catalytic hydrogenation |

| Solvent | Ethanol, methanol, or THF | Ethanol commonly used for imine formation |

| Reaction time | 2–6 hours | Depends on scale and reagent purity |

| Yield (%) | 75–90% | Optimized via reaction monitoring |

| Enantiomeric excess | >95% | Critical for biological applications |

| Purification method | Column chromatography or recrystallization | Ensures removal of impurities and diastereomers |

Mechanistic Insights

The synthesis relies on the nucleophilic attack of the chiral amine on the aldehyde to form an imine intermediate. The stereoselective reduction step involves hydride delivery from the reducing agent to the imine carbon, generating the amino alcohol with defined stereochemistry. The presence of the 3,5-dichlorophenyl substituents influences the electronic environment, potentially affecting reaction rates and selectivity.

Summary of Key Research Sources

- Vulcanchem and EvitaChem provide detailed descriptions of the synthetic route involving imine formation and reduction steps, emphasizing the importance of chiral amines and 3,5-dichlorobenzaldehyde as starting materials.

- Research literature highlights the use of lanthanide salts and palladium catalysts in related amino alcohol syntheses to improve stereoselectivity and yields, suggesting potential adaptations for this compound.

- Patents and industrial reports discuss continuous flow and catalytic methods to scale up production while maintaining stereochemical integrity.

This comprehensive analysis underscores that the preparation of (1R,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-ol is well-established through imine intermediate formation followed by stereoselective reduction. Careful control of reaction conditions and purification ensures high yield and enantiomeric purity, enabling its application in pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amino group can be reduced to form an amine.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, sodium nitrite, sodium acetate, and copper sulfate pentahydrate. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

(1R,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include other halogenated phenylpropanolamines and aminopropanol derivatives. Below is a detailed comparison based on structural features, receptor affinity, and metabolic profiles.

Structural Analogues with Dichlorophenyl Substitutions

Key Observations :

- Stereochemistry : The R,S configuration distinguishes it from sertraline intermediates (1R,4S), which exhibit rigid cyclic structures. This flexibility may alter receptor binding kinetics .

Functional Group Comparisons

- Amino Alcohol Core: The propanolamine backbone is shared with β-blockers (e.g., propranolol), but the 3,5-dichlorophenyl group replaces traditional aryloxypropanolamine motifs. This substitution likely reduces β-adrenergic activity while introducing selectivity for other targets (e.g., serotonin receptors) .

- Halogen Effects : The 3,5-dichloro substitution is less common than 3,4-dichloro in pharmaceuticals. Symmetrical halogenation may reduce metabolic dehalogenation rates compared to asymmetric analogs .

Research Findings and Hypotheses

Receptor Binding

- NK1 Receptor: SR140333 (3,4-dichloro analog) shows nanomolar affinity for NK1 receptors. The target compound’s 3,5-dichloro group may weaken this interaction due to steric hindrance .

- Serotonin Transporters: Sertraline analogs with 3,4-dichlorophenyl groups inhibit serotonin reuptake. The target compound’s primary amine and propanolamine core could modulate this activity, though empirical data are lacking .

Metabolic Stability

- Cytochrome P450 Interactions: Halogenated aryl groups typically resist oxidative metabolism. The 3,5-dichloro substitution may prolong half-life compared to non-halogenated aminopropanols.

- Glucuronidation: The hydroxyl group in the propanolamine core is a likely site for phase II metabolism, similar to β-blockers.

Biological Activity

(1R,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral amino alcohol with significant biological activity. This compound has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Chemical Formula: C9H11Cl2NO

- Molecular Weight: 220.10 g/mol

- CAS Number: 1270093-03-2

Biological Activity Overview

The biological activities of (1R,2S)-1-amino-1-(3,5-dichlorophenyl)propan-2-OL have been investigated in several studies focusing on its pharmacological properties:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Antioxidant Activity: The compound has been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

- Enzyme Inhibition: Preliminary studies suggest that (1R,2S)-1-amino-1-(3,5-dichlorophenyl)propan-2-OL may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of (1R,2S)-1-amino-1-(3,5-dichlorophenyl)propan-2-OL against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound has potential as a therapeutic agent in treating infections caused by these bacteria.

Case Study 2: Antioxidant Properties

In another study assessing the antioxidant activity of various compounds, (1R,2S)-1-amino-1-(3,5-dichlorophenyl)propan-2-OL was tested using DPPH and ABTS assays. The results were as follows:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

These results indicate that the compound has strong antioxidant properties, which could be beneficial in preventing oxidative damage in cells.

The mechanism by which (1R,2S)-1-amino-1-(3,5-dichlorophenyl)propan-2-OL exerts its biological effects is still under investigation. However, it is hypothesized that its structure allows for interaction with biological targets such as enzymes and receptors involved in oxidative stress and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.